molecular formula C14H16N2O2 B13375084 2-[3-(3,6-dihydro-2H-1,2-oxazin-2-yl)phenyl]-3,6-dihydro-2H-1,2-oxazine

2-[3-(3,6-dihydro-2H-1,2-oxazin-2-yl)phenyl]-3,6-dihydro-2H-1,2-oxazine

Cat. No.: B13375084
M. Wt: 244.29 g/mol
InChI Key: AEDAZYDSALCGOC-UHFFFAOYSA-N
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Description

2-[3-(3,6-dihydro-2H-1,2-oxazin-2-yl)phenyl]-3,6-dihydro-2H-1,2-oxazine is a synthetic organic compound that belongs to the class of oxazines Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,6-dihydro-2H-1,2-oxazin-2-yl)phenyl]-3,6-dihydro-2H-1,2-oxazine typically involves the cyclization of appropriate precursors. One common method is the reaction of a phenyl-substituted hydroxylamine with an appropriate aldehyde or ketone under acidic or basic conditions to form the oxazine ring. The reaction conditions may vary, but common reagents include acids like hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,6-dihydro-2H-1,2-oxazin-2-yl)phenyl]-3,6-dihydro-2H-1,2-oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxaziridines or other oxidized derivatives.

    Reduction: Reduction can lead to the formation of amines or other reduced products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the oxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the production of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of 2-[3-(3,6-dihydro-2H-1,2-oxazin-2-yl)phenyl]-3,6-dihydro-2H-1,2-oxazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dihydro-2H-1,2-oxazine: A simpler oxazine derivative with similar chemical properties.

    Phenyl-substituted oxazines: Compounds with different substituents on the phenyl ring, affecting their reactivity and applications.

Uniqueness

2-[3-(3,6-dihydro-2H-1,2-oxazin-2-yl)phenyl]-3,6-dihydro-2H-1,2-oxazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both oxazine rings and the phenyl group provides a versatile scaffold for further functionalization and development.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2-[3-(3,6-dihydrooxazin-2-yl)phenyl]-3,6-dihydrooxazine

InChI

InChI=1S/C14H16N2O2/c1-3-10-17-15(8-1)13-6-5-7-14(12-13)16-9-2-4-11-18-16/h1-7,12H,8-11H2

InChI Key

AEDAZYDSALCGOC-UHFFFAOYSA-N

Canonical SMILES

C1C=CCON1C2=CC(=CC=C2)N3CC=CCO3

Origin of Product

United States

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